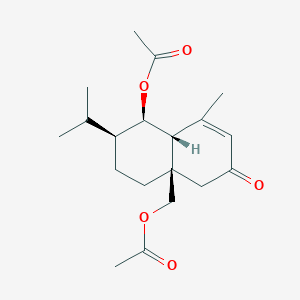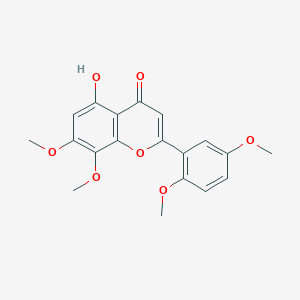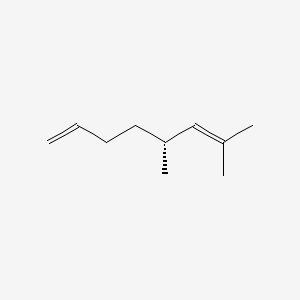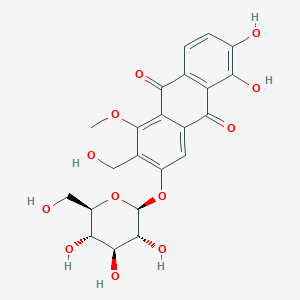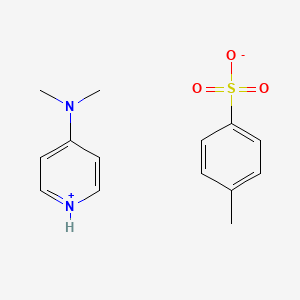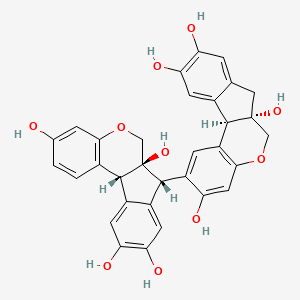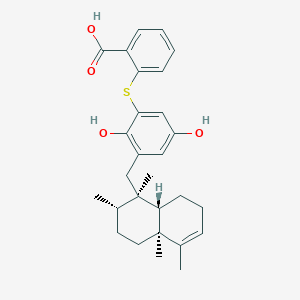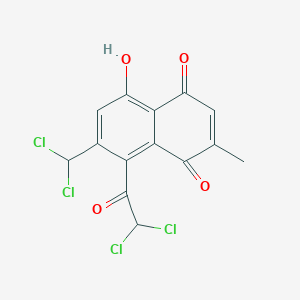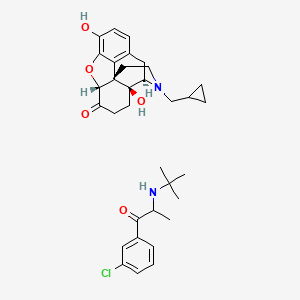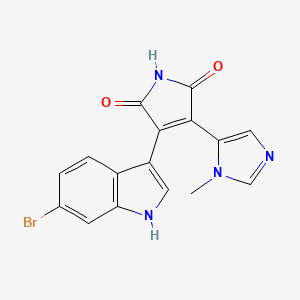
Didemnimide D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didemnimide D is a member of indoles, a member of maleimides and a member of pyrroles. It has a role as a metabolite.
Scientific Research Applications
Novel Alkaloid Structure and Predator Deterrence
Didemnimide D is part of a group of novel alkaloids, didemnimides A−D, characterized by a unique indole−maleimide−imidazole carbon skeleton. These compounds, especially this compound, have been identified as major predator deterrents in the Caribbean mangrove ascidian Didemnum conchyliatum. This compound, in particular, has been noted for its potent feeding deterrent properties against carnivorous fish in mangrove environments (Vervoort et al., 1997).
Chemical Defense Mechanisms in Marine Ecosystems
Further research into the chemical defense of the Caribbean ascidian Didemnum conchyliatum revealed that didemnimides, including this compound, play a critical role in deterring predators. This study highlights the importance of these compounds in the ascidian's survival and their effectiveness in natural environments. The antipredatory activity of didemnimides has been found to be highly structure-dependent, with this compound showing significant deterrent properties in both laboratory and field assays (Vervoort, Pawlik, & Fenical, 1998).
Synthesis and Structural Studies
Research has also focused on the synthesis and cyclization of didemnimides, including this compound. These studies are crucial for understanding the structural complexity of these alkaloids and their potential applications in various fields of science. The synthesis process involves key steps like Stille coupling, highlighting the complexity and potential for further chemical manipulation of these compounds (Terpin et al., 1998).
Potential in Cancer Research
Research on granulatimide and isogranulatimide, closely related to didemnimides, has revealed their role as G2 checkpoint inhibitors. These findings suggest potential applications in cancer research, as these compounds can impact cell cycle regulation in cancer cells. The synthesis and study of these compounds, including this compound, could provide valuable insights into the development of new therapeutic agents (Berlinck et al., 1998).
Molecular Orbital Calculations and UV Spectra Studies
A computational study of compounds including this compound focused on their electronic features and structural parameters, relating them to the inhibition of the G2 cell cycle checkpoint in mammalian cancer cells. This study provides a deeper understanding of the molecular properties of this compound and its related compounds, further contributing to the potential applications in biomedical research (Camargo et al., 2001).
properties
Molecular Formula |
C16H11BrN4O2 |
|---|---|
Molecular Weight |
371.19 g/mol |
IUPAC Name |
3-(6-bromo-1H-indol-3-yl)-4-(3-methylimidazol-4-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C16H11BrN4O2/c1-21-7-18-6-12(21)14-13(15(22)20-16(14)23)10-5-19-11-4-8(17)2-3-9(10)11/h2-7,19H,1H3,(H,20,22,23) |
InChI Key |
UGQSNWJOZBAEMD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2=C(C(=O)NC2=O)C3=CNC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



